molecular formula C24H31N3O3S B2882247 Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate CAS No. 690640-71-2

Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate

Cat. No. B2882247
CAS RN: 690640-71-2
M. Wt: 441.59
InChI Key: WTPQRRJWDXJHDV-UHFFFAOYSA-N
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Description

Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C24H31N3O3S and its molecular weight is 441.59. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry: Synthesis of Therapeutic Agents

This compound is utilized in the synthesis of various therapeutic agents. Its structure is conducive to modifications that can lead to the development of new medications with potential anti-inflammatory properties . The acetamido group and the tetrahydrobenzo[b]thiophene core are particularly interesting for creating molecules that can interact with biological targets.

Anticancer Research: Apoptosis Induction

In cancer research, derivatives of this compound have been explored for their ability to induce apoptosis in malignant cells . The incorporation of the pyridin-3-ylmethyl moiety is significant as it may interact with specific enzymes or receptors in cancer cells, triggering programmed cell death.

Biotechnology: Enzyme Inhibition Studies

The compound’s structure suggests its potential use in studying enzyme inhibition. It could serve as a lead compound for the development of inhibitors that target enzymes crucial for the survival of pathogens, thereby aiding in the treatment of infectious diseases .

Materials Science: Organic Semiconductor Precursors

In the field of materials science, this compound could be a precursor for the synthesis of organic semiconductors. The thiophene ring is a common motif in conjugated materials that exhibit semiconducting properties, which are essential for organic electronics .

Environmental Science: Development of Sensing Materials

The compound’s molecular framework can be functionalized to create sensing materials for environmental monitoring. Its structural elements could interact with various environmental pollutants, allowing it to serve as a core for chemosensors .

Chemical Synthesis: Building Block for Heterocyclic Compounds

As a versatile building block, this compound is valuable for the synthesis of a wide range of heterocyclic compounds. These compounds are of interest due to their diverse applications, including drug development, agrochemicals, and dyes .

Mechanism of Action

Biochemical Pathways

These could potentially include the formation of heterocyclic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors These could include factors such as pH, temperature, and the presence of other compounds or enzymes

properties

IUPAC Name

ethyl 1-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-pyridin-3-ylmethyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3S/c1-3-30-24(29)17-10-13-27(14-11-17)22(18-7-6-12-25-15-18)21-19-8-4-5-9-20(19)31-23(21)26-16(2)28/h6-7,12,15,17,22H,3-5,8-11,13-14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPQRRJWDXJHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CN=CC=C2)C3=C(SC4=C3CCCC4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate

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